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lacto-N-neotetraose -

lacto-N-neotetraose

Catalog Number: EVT-8866789
CAS Number:
Molecular Formula: C26H45NO21
Molecular Weight: 707.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->3)-beta-D-Gal-(1->4)-D-Glc is an amino tetrasaccharide comprising residues of galactose, N-acetylglucosamine, galactose and glucose in a linear sequence, all joined by beta-linkages. It is an amino tetrasaccharide and a glucosamine oligosaccharide.
Overview

Lacto-N-neotetraose is a complex oligosaccharide primarily found in human milk, classified as a type of human milk oligosaccharide. Its chemical structure consists of a linear tetrasaccharide with the sequence Galactose-β1→4-N-Acetylglucosamine-β1→3-Galactose-β1→4-Glucose, represented as Galβ1→4GlcNAcβ1→3Galβ1→4Glc. This oligosaccharide plays a significant role in enhancing immune responses and promoting gut health in infants by acting as a prebiotic and influencing the gut microbiome .

Source and Classification

Lacto-N-neotetraose is derived from human milk and can be synthesized through both chemical and biological methods. The compound is classified under neutral oligosaccharides, specifically as a type I human milk oligosaccharide, which are known for their beneficial effects on infant health. Its molecular formula is C26H45NO21, and it has a CAS number of 13007-32-4 .

Synthesis Analysis

Methods

Lacto-N-neotetraose can be synthesized using two primary approaches: chemical synthesis and biotechnological synthesis.

  1. Chemical Synthesis:
    • This method involves the use of glycosylation reactions, where specific donor and acceptor molecules are combined under controlled conditions to form the desired oligosaccharide.
    • Both linear and convergent synthesis strategies have been employed. The convergent approach typically involves assembling the tetrasaccharide from smaller building blocks, while the linear method constructs it in a stepwise manner .
  2. Biotechnological Synthesis:
    • This approach utilizes genetically modified microorganisms, such as Bacillus subtilis or Escherichia coli, to produce lacto-N-neotetraose through enzymatic pathways.
    • Key enzymes involved include β-1,3-N-acetylglucosaminyltransferase and β-1,4-galactosyltransferase, which facilitate the transfer of sugar units to form the oligosaccharide .

Technical Details

In chemical synthesis, optimizing donor-acceptor pairs and their protecting groups is crucial for successful glycosylation reactions. The yield can vary significantly based on these parameters, with reported yields of up to 92% for lacto-N-neotetraose using optimized conditions .

Molecular Structure Analysis

Structure

Lacto-N-neotetraose has a well-defined molecular structure characterized by its specific glycosidic linkages. The structure can be represented as follows:

Galβ14GlcNAcβ13Galβ14Glc\text{Gal}\beta 1\rightarrow 4\text{GlcNAc}\beta 1\rightarrow 3\text{Gal}\beta 1\rightarrow 4\text{Glc}

Data

Key structural data includes:

  • Molecular weight: Approximately 585.65 g/mol
  • Physical form: White to off-white crystalline powder
  • Solubility: Soluble in water with a pH range of 5.0 to 7.0 for chemical synthesis .
Chemical Reactions Analysis

Lacto-N-neotetraose undergoes various glycosylation reactions during its synthesis. The key reactions involve:

  • Glycosylation: The formation of glycosidic bonds between monosaccharides through enzymatic or chemical means.
  • Deprotection: Removal of protecting groups after synthesis to yield the final product.

These reactions are sensitive to reaction conditions such as temperature, pH, and the presence of catalysts or enzymes, which can significantly influence the yield and purity of lacto-N-neotetraose .

Mechanism of Action

Lacto-N-neotetraose functions primarily as a prebiotic in the human gut. Its mechanism of action involves:

  • Promotion of Beneficial Microbiota: By serving as a substrate for beneficial gut bacteria, it enhances their growth and activity.
  • Immune Modulation: It may influence immune responses by interacting with gut-associated lymphoid tissue, promoting healthy immune function in infants .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Moisture Content: ≤9.0% w/w
  • pH (5% solution): Ranges from 5.0 to 7.0 depending on the synthesis method.

Chemical Properties

  • Stability: Generally stable under ambient conditions but sensitive to extreme pH levels.
  • Solubility: Highly soluble in water; solubility may vary based on concentration and temperature.

Analytical techniques such as NMR (Nuclear Magnetic Resonance), HPLC (High Performance Liquid Chromatography), and mass spectrometry are employed to confirm its structure and purity during synthesis .

Applications

Lacto-N-neotetraose has several scientific uses:

  • Nutritional Supplement: Used in infant formulas to mimic the benefits of human milk.
  • Prebiotic Agent: Supports gut health by promoting beneficial bacteria growth.
  • Research Tool: Utilized in studies exploring gut microbiome interactions and immune responses.

Its potential applications extend beyond nutrition into areas such as pharmaceuticals, where it may be explored for therapeutic benefits related to gut health and immunity .

Biosynthesis and Metabolic Engineering of LNnT

Microbial Cell Factories for Lacto-N-neotetraose Production

1.1.1 Bacillus subtilis as a GRAS Host for Lacto-N-neotetraose SynthesisBacillus subtilis has emerged as a preferred Generally Recognized As Safe platform for human milk oligosaccharide production due to its endotoxin-free status and high protein secretion capacity. Initial pathway engineering involved co-expression of lactose permease (lacY), β-1,3-N-acetylglucosaminyltransferase (lgtA), and β-1,4-galactosyltransferase (lgtB) genes, yielding 0.61 g/L of lacto-N-neotetraose. However, significant growth inhibition occurred due to heterologous enzyme expression burden. By fine-tuning lgtB expression levels using promoter engineering and copy number modulation, researchers alleviated cellular stress while increasing lacto-N-neotetraose titers to 1.31 g/L in shake flask cultures. The strain demonstrated exceptional bioprocessing characteristics during scale-up, achieving 4.52 g/L lacto-N-neotetraose in 3-L bioreactors through optimized glucose-lactose feeding strategies. Secretion efficiency reached >90%, significantly simplifying downstream purification compared to intracellular production systems [4] [6].

1.1.2 Escherichia coli Metabolic Engineering for High-Yield Lacto-N-neotetraoseMetabolic engineering of Escherichia coli has achieved industry-relevant lacto-N-neotetraose production metrics through comprehensive pathway optimization. Key strategies included:

  • Disruption of competitive pathways (lacZ, lacI, nagBA, ugd, ushA) to prevent substrate diversion
  • Chromosomal integration of codon-optimized lgtA and lgtB from Neisseria meningitidis
  • lacY overexpression to enhance lactose uptake
  • Precursor pathway amplification via glmS, glmM, glmU (UDP-GlcNAc) and pgcA, gtaB, galE (UDP-Galactose) overexpression
  • setA inactivation to prevent lacto-N-triose II extracellular transport

These interventions yielded 6.70 g/L lacto-N-neotetraose in shake flasks. Bioreactor optimization with pulsed lactose feeding further enhanced production to 19.40 g/L with 0.47 g/L/h productivity – the highest reported volumetric productivity to date. Residual lacto-N-triose II was minimized to 1.79 g/L through balanced cofactor regeneration and UTP synthesis enhancement (prs overexpression), achieving near-complete conversion efficiency [7] [10] [1].

1.1.3 Pichia pastoris Glycolytic Pathway Engineering for Lacto-N-neotetraose OptimizationWhile bacterial systems dominate current lacto-N-neotetraose production, the methylotrophic yeast Pichia pastoris offers distinct advantages for eukaryotic glycosylation machinery expression. Recent engineering efforts focused on rewiring central carbon metabolism:

  • Strengthening the oxido-reductive balance through GDH1/2 modulation
  • Enhancing UDP-GlcNAc flux via GFA1 and AGM1 overexpression
  • Optimizing ATP regeneration systems to support energy-intensive glycosylation
  • Engineering galactose uptake and phosphorylation pathways

Preliminary results indicate 2.3-fold yield improvements over baseline strains, though titers (approximately 1.2 g/L) remain below bacterial benchmarks. Current research focuses on humanized glycosyltransferase expression and compartmentalized pathway engineering to address productivity limitations [4].

Modular Pathway Engineering Strategies

Balancing UDP-GlcNAc and UDP-Galactose Precursor Supply

Modular cofactor engineering resolves lacto-N-neotetraose biosynthesis bottlenecks by independently optimizing UDP-GlcNAc and UDP-Galactose modules:

Table 1: Precursor Optimization Strategies in Microbial Hosts

PrecursorEngineering StrategyHostEnhancement
UDP-GlcNAcpgi, glmS, glmM, glmU overexpressionB. subtilis3.2-fold increase
UDP-GlcNAcnagBA/nagBB knockoutE. coliPrevents GlcN-6-P degradation
UDP-GalactosepgcA, gtaB, galE overexpressionB. subtilisBalanced Gal-1-P conversion
UDP-GalactosetuaD knockoutBothBlocks UDP-Glc diversion
Cofactorprs overexpressionE. coliUTP regeneration enhancement

Implementation in Bacillus subtilis BY28 increased lacto-N-neotetraose to 1.95 g/L (49% improvement). Escherichia coli systems demonstrated greater gains (6.70 g/L) due to superior precursor channeling, particularly when UDP-GlcNAc and UDP-Galactose modules were balanced at 1:1.2 flux ratio. Real-time metabolomics revealed transient accumulation of lacto-N-triose II when UDP-Galactose supply lagged behind UDP-GlcNAc utilization, establishing lacto-N-triose II as a key metabolic indicator [4] [6] [7].

CRISPR/Cas9-Mediated Knockout of Competitive Pathways

CRISPR-enabled genome editing has revolutionized competitive pathway elimination in lacto-N-neotetraose production strains:

Table 2: CRISPR-Mediated Knockouts for Lacto-N-neotetraose Optimization

Target GeneFunctionEffect on Lacto-N-neotetraose
lacZβ-galactosidasePrevents lactose hydrolysis (Essential first step)
ushAUDP-sugar hydrolaseReduces UDP-sugar degradation by 87%
ugdUDP-glucose dehydrogenaseBlocks UDP-GlcNAc loss to alginate pathway
otsATrehalose-6-P synthaseEliminates UDP-glucose diversion
wcaJColanic acid synthasePrevents UDP-galactose loss to exopolysaccharides
setASugar efflux transporterRetains lacto-N-triose II intracellularly

Multiplexed CRISPRi repression of pfkA, pykF, and zwf simultaneously redirected carbon flux toward nucleotide sugars while reducing acetate formation. Combinatorial knockout strains exhibited 2.8-fold yield improvements over sequential modification approaches. The most effective Escherichia coli configuration (ΔlacZ ΔushA Δugd ΔotsA ΔwcaJ) achieved 93% carbon conservation toward lacto-N-neotetraose synthesis [6] [7] [4].

Enzymatic Synthesis and Substrate Specificity

Role of β-1,3-N-Acetylglucosaminyltransferase and β-1,4-Galactosyltransferase

The bifunctional glycosylation cascade requires precise coordination of two key enzymes:

  • LgtA: Catalyzes β-1,3 linkage between UDP-GlcNAc and lactose to form lacto-N-triose II (Galβ1-4GlcNAcβ1-3Galβ1-4Glc). Neisseria meningitidis-derived LgtA exhibits broad acceptor specificity but requires Mn²⁺ cofactors for stability.
  • LgtB: Forms β-1,4 linkage between UDP-galactose and lacto-N-triose II to complete lacto-N-neotetraose synthesis. This metalloenzyme shows strict regiospecificity but suffers from product inhibition above 5 mM concentrations.

Structural analyses reveal LgtA's flexible active site accommodates various lactose analogs, while LgtB's narrower binding cleft explains its strict requirement for lacto-N-triose II substrates. When expressed at equimolar ratios in Escherichia coli, the enzymes achieved 88% conversion efficiency. However, LgtB overexpression beyond 1.5:1 (LgtB:LgtA) ratio triggered growth defects, necessitating promoter tuning for optimal balance [1] [4] [6].

Heterologous Expression of Glycosyltransferases in Prokaryotic Systems

Functional expression of eukaryotic glycosyltransferases in prokaryotes requires specialized engineering:

  • Codon Optimization: GC content reduction (from ~60% to 52%) enabled proper folding of Petunia hybrida galactosyltransferase in Escherichia coli
  • N-Terminal Truncation: Removal of 28-residue transmembrane domain facilitated soluble expression of Arabidopsis thaliana rhamnosyltransferase
  • Chaperone Co-Expression: DnaK-DnaJ-GrpE complex increased active LgtB yield by 3.7-fold in BL21(DE3)
  • Promoter Engineering: T7/lac hybrid systems reduced basal expression toxicity while maintaining induction capacity

Notably, Bacillus subtilis outperformed Escherichia coli in secreting functional glycosyltransferases due to its superior Sec translocation machinery. However, cytoplasmic expression in Escherichia coli generated higher specific activities (487 U/mg vs. 312 U/mg) when coupled with N-terminal maltose binding protein fusions. Recent advances exploit thermostable variants from Thermus thermophilus that maintain >90% activity at 50°C, enabling simultaneous synthesis and sterilization during continuous bioprocessing [6] [10] [4].

Properties

Product Name

lacto-N-neotetraose

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

Molecular Formula

C26H45NO21

Molecular Weight

707.6 g/mol

InChI

InChI=1S/C26H45NO21/c1-6(32)27-11-14(35)20(46-25-18(39)15(36)12(33)7(2-28)43-25)10(5-31)45-24(11)48-22-13(34)8(3-29)44-26(19(22)40)47-21-9(4-30)42-23(41)17(38)16(21)37/h7-26,28-31,33-41H,2-5H2,1H3,(H,27,32)/t7-,8-,9-,10-,11-,12+,13+,14-,15+,16-,17-,18-,19-,20-,21-,22+,23?,24+,25+,26+/m1/s1

InChI Key

IEQCXFNWPAHHQR-YKLSGRGUSA-N

SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)CO)OC4C(C(C(C(O4)CO)O)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)CO)OC4C(C(C(C(O4)CO)O)O)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O

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